Cas no 309750-70-7 (Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate)
Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- .
- methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
- methyl 4-oxo-3-(2-phenylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- methyl 2-mercapto-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxylate
- Oprea1_379111
- STK207524
- NE30706
- ST50766066
- methyl 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-dihydroquinazoline-7-carboxylate
- Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
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- Inchi: 1S/C18H16N2O3S/c1-23-17(22)13-7-8-14-15(11-13)19-18(24)20(16(14)21)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,24)
- InChI Key: VTJFKHZYOMPUJU-UHFFFAOYSA-N
- SMILES: S=C1NC2C=C(C(=O)OC)C=CC=2C(N1CCC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 505
- Topological Polar Surface Area: 90.7
Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10357-0.05g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
| Enamine | EN300-10357-0.1g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 0.1g |
$66.0 | 2025-02-19 | |
| Enamine | EN300-10357-0.25g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
| Enamine | EN300-10357-0.5g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 0.5g |
$175.0 | 2025-02-19 | |
| Enamine | EN300-10357-1.0g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
| Enamine | EN300-10357-2.5g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 2.5g |
$503.0 | 2025-02-19 | |
| Enamine | EN300-10357-5.0g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 5.0g |
$743.0 | 2025-02-19 | |
| Enamine | EN300-10357-10.0g |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95.0% | 10.0g |
$1101.0 | 2025-02-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21528-1G |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95% | 1g |
¥ 1,227.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21528-5G |
methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |
309750-70-7 | 95% | 5g |
¥ 3,755.00 | 2023-04-13 |
Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS No. 309750-70-7): A Comprehensive Overview
Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, identified by its CAS number 309750-70-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, belonging to the quinazoline class, has garnered attention due to its structural complexity and potential biological activities. Quinazolines are a heterocyclic aromatic compound class known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The specific substitution pattern in Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate contributes to its unique chemical and biological characteristics, making it a subject of extensive research and development.
The molecular structure of Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate features a quinazoline core with various functional groups attached. The presence of a carbonyl group at the 4-position, an ethyl substituent at the 3-position, a sulfanyl group at the 2-position, and a carboxylate ester at the 7-position imparts distinct reactivity and interaction potential with biological targets. This structural arrangement not only influences the compound's solubility and stability but also plays a crucial role in determining its pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a growing interest in quinazoline derivatives as potential therapeutic agents. The< strong>4-oxo-3-(2-phenylethyl)-2-sulfanyl moiety within Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is particularly noteworthy, as it has been shown to exhibit inhibitory activity against various enzymes and receptors involved in cancer progression. Studies have demonstrated that this moiety can interfere with key signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in malignant tumors.
One of the most compelling aspects of Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is its potential as an anti-cancer agent. Research has indicated that this compound can induce apoptosis in cancer cells by activating stress-responsive pathways. The sulfanyl group, in particular, has been found to enhance the compound's ability to interact with biological targets by increasing its lipophilicity and binding affinity. These properties make it an attractive candidate for further development into a novel chemotherapeutic drug.
The synthesis of Methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted benzene derivatives with urea or thiourea derivatives to form the quinazoline core. Subsequent functionalization steps introduce the carbonyl group, ethyl substituent, sulfanyl group, and carboxylate ester at specific positions on the ring system.
The< strong>Methyl 4 oxo 3 (2 phenylethyl) 2 sulfanyl 3 4 dihydroquinazoline 7 carboxylate CAS No 309750 70 7 molecule has been subjected to various spectroscopic techniques for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming the connectivity of atoms within the molecule. Additionally, mass spectrometry (MS) has provided insights into the molecular weight and fragmentation patterns of the compound. These analytical methods have been instrumental in verifying the identity and purity of Methyl 4 oxo 3 (2 phenylethyl) 2 sulfanyl 3 4 dihydroquinazoline 7 carboxylate CAS No 309750 70 7.
In vitro studies have revealed that Methyl 4 oxo 3 (2 phenylethyl) 2 sulfanyl dihydroquinazoline carboxylic acid methyl ester CAS No309750707 exhibits significant cytotoxicity against several human cancer cell lines. This effect appears to be mediated by multiple mechanisms, including inhibition of topoisomerases and induction of oxidative stress. The compound's ability to disrupt DNA replication and transcription processes makes it a promising candidate for further investigation as an anti-cancer therapeutic.
The pharmacokinetic profile of Methyl 4 oxo 3 (2 phenylethyl) dihydroquinazolinone sulfoxide CAS No309750707, as determined through preclinical studies, suggests that it exhibits moderate solubility in water but high solubility in organic solvents. This property could influence its bioavailability and distribution within the body following administration. Further research is needed to optimize dosing regimens and delivery systems to maximize therapeutic efficacy while minimizing potential side effects.
The< strong>Methyl derivative CAS No309750707, characterized by its unique structural features, represents an important advancement in quinazoline-based drug discovery programs. Its potential applications in oncology are particularly exciting given the growing demand for novel anti-cancer agents with improved efficacy profiles compared to existing treatments. As research continues to uncover new biological activities associated with this class of compounds,< strong>Methyl derivative CAS No309750707, will undoubtedly play a significant role in shaping future therapeutic strategies.
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